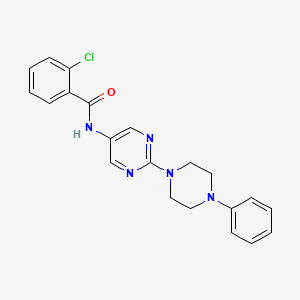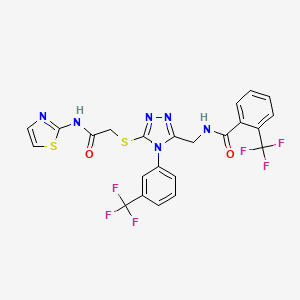
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H16F6N6O2S2 and its molecular weight is 586.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and evaluation of thiazole derivatives have shown significant interest in anticancer research. For example, derivatives have been designed and synthesized with specific modifications to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers. The structure-activity relationship studies reveal that certain substitutions on the thiazole ring significantly enhance anticancer efficacy, suggesting their potential as therapeutic agents against cancer (B. Ravinaik et al., 2021).
Antimicrobial Activity
Research on thiazole derivatives also extends to antimicrobial activity. Synthesized compounds have been tested against various bacterial and fungal strains, showing potent antimicrobial properties. These findings indicate the potential of thiazole derivatives as a new class of antimicrobial agents, offering a promising approach to combat resistant microbial strains (G. K. Patel & H. S. Patel, 2015).
Antioxidant and Anti-inflammatory Properties
Thiazole derivatives have been investigated for their antioxidant and anti-inflammatory properties. Research has demonstrated that specific modifications on the thiazole scaffold can lead to compounds with significant ability to mitigate oxidative stress and inflammation, suggesting their utility in the development of treatments for diseases associated with oxidative damage and inflammatory responses.
Inhibition of Enzymatic Activity
Some thiazole derivatives have been identified as potent inhibitors of various enzymes, including protein tyrosine phosphatases and other key enzymes involved in disease pathogenesis. These inhibitors show promise in therapeutic applications, targeting diseases that arise from dysregulated enzymatic activity (S. M. Gomha et al., 2017).
Corrosion Inhibition
In addition to biomedical applications, thiazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can provide effective protection against corrosion, making them valuable in industrial applications where metal preservation is critical (Zhiyong Hu et al., 2016).
Propiedades
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F6N6O2S2/c24-22(25,26)13-4-3-5-14(10-13)35-17(11-31-19(37)15-6-1-2-7-16(15)23(27,28)29)33-34-21(35)39-12-18(36)32-20-30-8-9-38-20/h1-10H,11-12H2,(H,31,37)(H,30,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOHNMJTIMFWPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F6N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

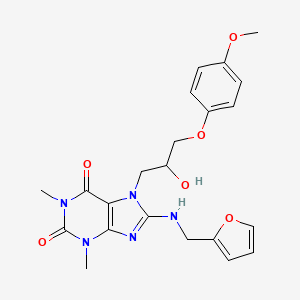
![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)

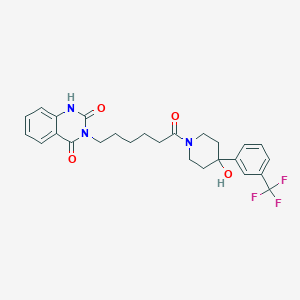
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)
![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)

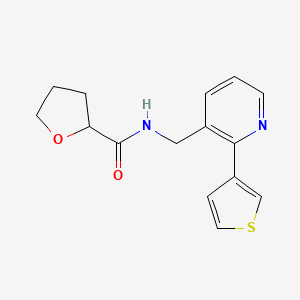


![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)

